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Compound of Interest

(1R,2S)-2-aminocyclohexanol
Compound Name:
hydrochloride

Cat. No.: B112194

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data,
experimental protocols, and relevant biological context for (1R,2S)-2-aminocyclohexanol
hydrochloride. This chiral amino alcohol is a valuable building block in medicinal chemistry
and organic synthesis.

Chemical and Physical Properties

Property Value

Chemical Name (1R,2S)-2-aminocyclohexanol hydrochloride
Synonyms cis-(1R,2S)-2-aminocyclohexanol HCI

CAS Number 190792-72-4

Molecular Formula CeH14CINO

Molecular Weight 151.63 g/mol [1][2]

Appearance White to light beige crystalline powder

) The amino and hydroxyl groups are in a cis
Stereochemistry

configuration on the cyclohexane ring.
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Spectroscopic Data

While specific experimental spectra for (1R,2S)-2-aminocyclohexanol hydrochloride are not
readily available in public databases, this section outlines the expected spectroscopic
characteristics based on the analysis of the free base, related compounds, and fundamental
principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of (1R,2S)-2-
aminocyclohexanol hydrochloride.[3]

Expected 'H NMR Spectral Data:
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Proton

Expected Chemical

. Multiplicity Notes
Shift (ppm)

H1 (CH-OH)

The proton attached
to the carbon bearing
the hydroxyl group. Its
~3.5-4.0 m chemical shift is
influenced by the
stereochemistry and

solvent.

H2 (CH-NHs*)

The proton attached
to the carbon bearing
the ammonium group.
The positive charge
~3.0-35 m on the nitrogen will

deshield this proton,
shifting it downfield
compared to the free

amine.

Cyclohexyl H

The remaining eight

protons on the

cyclohexane ring will
~1.2-2.2 m

appear as a complex

set of overlapping

multiplets.

NHs*

The chemical shift of
the ammonium
] protons is highly
Variable brs
dependent on the
solvent, concentration,

and temperature.

OH

Variable brs The chemical shift of
the hydroxyl proton is
also variable and

depends on the
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experimental

conditions.

Expected 3C NMR Spectral Data:

Expected Chemical Shift

Carbon Notes
(ppm)

The carbon attached to the
C1 (CH-OH) ~70-75

hydroxyl group.

The carbon attached to the
C2 (CH-NHs*) ~55 - 60 _

ammonium group.

The remaining four methylene
Cyclohexyl C ~20-40 carbons of the cyclohexane

ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:
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Wavenumber (cm~?) Functional Group Description

Broad peak indicative of the

3200-3500 O-H stretch

hydroxyl group.

Broad and strong absorption
2800-3200 N-H stretch due to the ammonium group

(NHs™).

Peaks corresponding to the C-
2850-2960 C-H stretch H bonds of the cyclohexane

ring.

Bending vibration of the
~1600 N-H bend ]

ammonium group.

Stretching vibration of the
~1070 C-O stretch carbon-oxygen bond of the

alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For the hydrochloride salt, techniques like electrospray ionization (ESI) are
suitable. The spectrum would be expected to show the molecular ion for the free base.

Expected Mass Spectrum Data (for the free base, CeH13NO):

miz Interpretation

[M+H]*, the protonated molecular ion of the free

116 base.

115 M+, the molecular ion of the free base.[3]
98 [M-NHs]*, loss of ammonia.

97 [M-H20]", loss of water.

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 10-20 mg of (1R,2S)-2-aminocyclohexanol hydrochloride for H
NMR and 50-100 mg for 3C NMR.[4]

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide
(D20) or methanol-d4 (CDsOD), in a clean, dry vial.[4]

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution is
free of any solid particles.[4][5]

Instrument Parameters (General):
e Spectrometer: 300 MHz or higher field NMR spectrometer.
o Temperature: 298 K (25 °C).
¢ 'HNMR:
o Pulse Sequence: Standard single-pulse experiment.
o Number of Scans: 16-64.
o Relaxation Delay: 1-5 seconds.
e 13C NMR:
o Pulse Sequence: Proton-decoupled single-pulse experiment.
o Number of Scans: 1024 or more.

o Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
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Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is
obtained.[6]

e Place a portion of the powder into a pellet press.

e Apply high pressure to form a small, transparent pellet.[6]

Data Acquisition:

e Place the KBr pellet in the sample holder of the FTIR spectrometer.

e Acquire the spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry

Sample Preparation (for ESI-MS):

e Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or a mixture of water and acetonitrile.

e The solution may be infused directly into the mass spectrometer or introduced via liquid
chromatography.

Data Acquisition:
o Operate the mass spectrometer in positive ion mode.
o Acquire data over a relevant mass-to-charge (m/z) range (e.g., 50-500).

Biological Context: Influence on SYK Signaling
Pathway

Derivatives of (1R,2S)-2-aminocyclohexanol have been investigated for their potential to
modulate the activity of Spleen Tyrosine Kinase (SYK).[3] SYK is a non-receptor tyrosine
kinase that plays a critical role in the signaling pathways of various immune cells.
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Below is a diagram illustrating a simplified signaling pathway involving SYK, which can be a
target for therapeutic intervention.
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Caption: Simplified SYK signaling pathway and potential inhibition.
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This guide provides a foundational understanding of the spectroscopic properties and relevant
biological context of (1R,2S)-2-aminocyclohexanol hydrochloride, intended to support
research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Technical Guide for (1R,2S)-2-
Aminocyclohexanol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112194+#spectroscopic-data-for-1r-2s-2-
aminocyclohexanol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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